molecular formula C26H23N3O5S B6072374 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE

Cat. No.: B6072374
M. Wt: 489.5 g/mol
InChI Key: GTPOHOOXTQWJHK-UHFFFAOYSA-N
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Description

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline core, a nitro group, and a phenylsulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindoline core, the introduction of the nitro group, and the attachment of the phenylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenylsulfanyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the phenylsulfanyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE would depend on its specific interactions with molecular targets. The nitro group and phenylsulfanyl group could play roles in binding to enzymes or receptors, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]HEXANAMIDE apart from similar compounds is its combination of functional groups, which may confer unique chemical and biological properties. The presence of both a nitro group and a phenylsulfanyl group in the same molecule is relatively uncommon and could lead to novel interactions and applications.

Properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-nitro-5-phenylsulfanylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c30-24(13-5-2-8-14-28-25(31)22-11-6-7-12-23(22)26(28)32)27-18-15-19(29(33)34)17-21(16-18)35-20-9-3-1-4-10-20/h1,3-4,6-7,9-12,15-17H,2,5,8,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPOHOOXTQWJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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